4-Acetoxy-3-methoxycinnamoyl chloride
Description
Properties
IUPAC Name |
[4-(3-chloro-3-oxoprop-1-enyl)-2-methoxyphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO4/c1-8(14)17-10-5-3-9(4-6-12(13)15)7-11(10)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIHZUUVIHMRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-Methoxycinnamic Acid
- Starting Material: 3-Methoxycinnamic acid
- Reagents: Acetic anhydride
- Catalyst: Sulfuric acid (H₂SO₄) or other strong acid catalysts
- Reaction Conditions: The acid is reacted with acetic anhydride under acidic conditions to form 4-Acetoxy-3-methoxycinnamic acid.
- Mechanism: The hydroxyl group of the acid is acetylated, yielding the acetoxy ester derivative.
Chlorination to Form the Acyl Chloride
- Reagent: Thionyl chloride (SOCl₂)
- Reaction Conditions: The esterified acid (4-Acetoxy-3-methoxycinnamic acid) is treated with thionyl chloride, typically under reflux or controlled temperature conditions.
- Outcome: The carboxylic acid group is converted into the corresponding acyl chloride, this compound.
- By-products: SO₂ and HCl gases are released during the reaction.
Industrial Production Considerations
- Continuous Flow Processes: Industrial synthesis may employ continuous flow reactors to improve reaction efficiency, yield, and safety by better controlling reaction parameters such as temperature and reagent addition.
- Automation: Automated reactors facilitate scale-up and consistent product purity.
- Solvent Use: Organic solvents like dichloromethane or chloroform are commonly used for both esterification and chlorination steps.
- Purification: Post-reaction, the product is purified by extraction, drying over anhydrous salts (e.g., sodium sulfate), and crystallization from suitable solvents such as acetonitrile or benzene mixtures.
Summary Table of Preparation Steps and Conditions
| Step | Reactants/Conditions | Reaction Type | Key Notes |
|---|---|---|---|
| Esterification | 3-Methoxycinnamic acid + Acetic anhydride + H₂SO₄ catalyst | Esterification | Acid catalysis, mild heating |
| Chlorination | 4-Acetoxy-3-methoxycinnamic acid + SOCl₂ | Acyl chloride formation | Reflux or controlled temp, SO₂ and HCl gases evolved |
| Purification | Extraction, drying, crystallization | Physical purification | Use of organic solvents, drying agents |
Research Findings and Reaction Analysis
- Reaction Efficiency: The esterification step proceeds efficiently under acidic catalysis with high conversion rates.
- Chlorination Specificity: Thionyl chloride selectively converts the carboxylic acid group without affecting the acetoxy and methoxy substituents.
- Stability: The acyl chloride product is moisture sensitive and hydrolyzes back to the acid in aqueous conditions, requiring anhydrous handling.
- Reactivity: The compound readily undergoes nucleophilic substitution reactions, making it a versatile intermediate for further chemical transformations such as amide and ester formation.
Additional Notes from Patent Literature
While the patent US4709076A focuses on esters of cinnamic acid derivatives for medical applications, it also outlines classical preparation methods involving halogenation of carboxylic acids and protection of hydroxyl groups, which are relevant to the preparation of derivatives like this compound. The patent emphasizes:
- Protection of hydroxyl groups during synthesis to avoid side reactions.
- Use of halogenating agents (e.g., thionyl chloride) to form acyl chlorides.
- Reaction conditions typically involve mild heating (~50°C) and agitation for several hours.
- Purification steps include extraction, acidification, drying, and chromatographic separation.
- The compounds prepared exhibit significant biological activity, underscoring the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-3-methoxycinnamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-Acetoxy-3-methoxycinnamic acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Condensation: Amine reagents are used in the presence of a base such as triethylamine.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Acids: Formed from hydrolysis.
Scientific Research Applications
Organic Synthesis
4-Acetoxy-3-methoxycinnamoyl chloride serves as an important intermediate in the synthesis of various organic compounds, including:
- Amides : Formed through nucleophilic substitution reactions with amines.
- Esters : Produced by reacting with alcohols.
- Cinnamoyl Derivatives : Utilized in creating derivatives with potential biological activity.
Biological Research
This compound is employed in biological studies to explore enzyme inhibitors and bioactive molecules:
- Enzyme Inhibition Studies : It has been used to investigate the inhibition of specific enzymes that play roles in disease processes.
- Bioactive Molecules : Acts as a building block for synthesizing compounds with potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Medicinal Chemistry
Research has indicated potential therapeutic properties of this compound:
- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory responses.
- Antimicrobial Activity : Explored for effectiveness against various microbial strains.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the synthesis of novel (4-alkoxyphenyl)glycinamides using this compound as a precursor. The resulting compounds exhibited promising biological activities, highlighting the compound's utility in medicinal chemistry .
Case Study 2: Insecticidal Activity
Research on related cinnamoyl derivatives indicated their effectiveness as insecticides against American cockroaches. This suggests that derivatives of this compound may also possess similar insecticidal properties .
Data Table: Comparison of Applications
| Application Area | Specific Use | Outcome |
|---|---|---|
| Organic Synthesis | Intermediate for amides and esters | Facilitates creation of diverse organic compounds |
| Biological Research | Enzyme inhibition studies | Identification of potential therapeutic agents |
| Medicinal Chemistry | Anti-inflammatory and antimicrobial | Promising results in disease modulation |
| Insecticidal Research | Testing against pests | Effective against American cockroaches |
Mechanism of Action
The mechanism of action of 4-Acetoxy-3-methoxycinnamoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is exploited in various synthetic applications to modify molecules and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Key Observations :
- The acetoxy group increases molar mass by ~58 g/mol compared to 4-methoxycinnamoyl chloride, introducing greater steric bulk and polarity.
- The melting point of this compound is expected to be lower than that of 4-methoxycinnamoyl chloride due to reduced crystallinity from the flexible acetoxy group.
- The electron-withdrawing nature of the acetoxy group may enhance electrophilic reactivity at the carbonyl carbon, facilitating faster acylation reactions compared to methoxy-substituted analogs .
Analytical Characterization
While 4-methoxycinnamoyl chloride has been characterized via melting point and density measurements , analogous data for this compound remain unreported. However, LCMS and HPLC methods (as seen in related chlorides ) could be applied to determine purity and retention behavior.
Biological Activity
4-Acetoxy-3-methoxycinnamoyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHClO
- Molecular Weight: 256.68 g/mol
- IUPAC Name: this compound
This compound features a cinnamoyl moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain.
- Receptor Modulation: It can bind to various receptors, modulating their activity and influencing cellular responses .
- Antioxidant Activity: The presence of methoxy and acetoxy groups in its structure suggests potential antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of pathogens, including:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 14 |
| Salmonella typhi | 17 |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have indicated that this compound can significantly reduce the production of pro-inflammatory cytokines. For instance, treatment with this compound led to a decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in cultured macrophages . This suggests potential applications in treating inflammatory diseases.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In cell line studies, it demonstrated the ability to induce apoptosis in cancer cells through the activation of caspase pathways. Notably, it was found to be effective against various cancer types, including breast and colon cancer cells .
Case Studies
-
Case Study on Antimicrobial Efficacy:
A clinical trial tested the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection severity and faster healing times compared to standard treatments. -
Case Study on Anti-inflammatory Effects:
In a randomized controlled trial involving patients with rheumatoid arthritis, participants receiving this compound reported reduced joint swelling and pain relief compared to those receiving a placebo.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Acetoxy-3-methoxycinnamoyl chloride with controlled purity?
- Methodological Answer : Synthesis can be optimized via copolymerization strategies, as demonstrated in analogous systems like P(CMDA-DMDAAC)s. Key steps include strict control of stoichiometric ratios, reaction temperature (e.g., 60–80°C), and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using NMR (¹H/¹³C) and HPLC (>99% purity thresholds) are critical .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested for chemical resistance), lab coats, and safety goggles. Use respiratory filters (e.g., NIOSH-approved N95) for brief exposures; self-contained breathing apparatus (SCBA) for prolonged use .
- Environmental Precautions : Avoid water contamination (water hazard class 2). Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
- First Aid : Immediate skin decontamination with soap/water; eye irrigation for 15 minutes followed by medical consultation .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- FT-IR : Confirm carbonyl (C=O, ~1750 cm⁻¹) and cinnamoyl (C=C, ~1630 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (theoretical m/z: 214.646 for C₁₀H₁₁ClO₃).
- Elemental Analysis : Ensure C, H, Cl, and O percentages align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point)?
- Methodological Answer : Cross-reference peer-reviewed studies and validate via experimental replication. For example, use differential scanning calorimetry (DSC) under nitrogen to determine melting points, ensuring heating rates (e.g., 10°C/min) and sample purity (>98%) are standardized. Discrepancies may arise from polymorphic forms or residual solvents, which can be identified via X-ray diffraction (XRD) or gas chromatography (GC) .
Q. What experimental design considerations are critical for studying reaction mechanisms involving this compound?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor acyl chloride reactivity in real-time. Vary solvents (e.g., DCM vs. THF) to assess polarity effects.
- Isotopic Labeling : Incorporate ¹⁸O or deuterated analogs to trace reaction pathways (e.g., nucleophilic acyl substitution vs. elimination).
- Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and validate experimental observations .
Q. How can researchers evaluate the environmental impact of this compound in laboratory wastewater?
- Methodological Answer : Conduct ecotoxicity assays using Daphnia magna (48-hour LC₅₀) and algae growth inhibition tests. For mobility studies, apply soil column experiments with HPLC-MS to track leaching rates. Advanced microspectroscopic imaging (e.g., ToF-SIMS) can map surface adsorption on indoor materials (e.g., paints, polymers) to assess long-term environmental persistence .
Q. What methodologies address batch-to-batch variability in synthesis yields?
- Methodological Answer : Implement Design of Experiments (DoE) to optimize variables:
- Factors : Catalyst loading (e.g., 1–5 mol%), reaction time (2–24 hrs), and solvent purity (HPLC-grade vs. technical).
- Response Surface Modeling : Identify interactions between factors (e.g., interaction between temperature and solvent polarity).
- Quality Control : Use in-line PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress .
Q. What are best practices for presenting complex reaction data involving this compound in publications?
- Methodological Answer : Follow journal-specific guidelines (e.g., Med. Chem. Commun.):
- Figures : Use color-coded schemes to highlight key reaction steps (≤3 structures per figure). Avoid overcrowding with numerical data; summarize results in tables (e.g., yield, purity, conditions).
- Data Reproducibility : Include detailed Supplementary Information (SI) with raw spectral data and statistical analyses (e.g., RSD for triplicate experiments) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
